Bienvenue dans la boutique en ligne BenchChem!

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

The compound 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3) is a small-molecule heterocycle belonging to the triazolo[4,5-b]pyridine class, characterized by a 3-chloro-2-methylphenyl group at the N3 position and a molecular formula of C12H9ClN4. Triazolo[4,5-b]pyridines are recognized as privileged scaffolds in kinase inhibitor discovery, with established activity against targets such as PIM-1, CK2, and PI3Kγ.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 62051-98-3
Cat. No. B12914130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62051-98-3
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2C3=C(C=CC=N3)N=N2
InChIInChI=1S/C12H9ClN4/c1-8-9(13)4-2-6-11(8)17-12-10(15-16-17)5-3-7-14-12/h2-7H,1H3
InChIKeyWRGCCUVBVRPWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Critical Baseline for 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3)


The compound 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3) is a small-molecule heterocycle belonging to the triazolo[4,5-b]pyridine class, characterized by a 3-chloro-2-methylphenyl group at the N3 position and a molecular formula of C12H9ClN4 . Triazolo[4,5-b]pyridines are recognized as privileged scaffolds in kinase inhibitor discovery, with established activity against targets such as PIM-1, CK2, and PI3Kγ [1]. The specific chloro-methyl substitution pattern on the phenyl ring is posited to influence electronic and steric interactions, but direct comparative structure-activity relationship (SAR) data for this precise substitution relative to close analogs remains undocumented in the open scientific literature [2].

Procurement Risk: Why Generic Substitution of 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine Is Unsupported


In the triazolo[4,5-b]pyridine class, seemingly minor changes to the N3-aryl substitution pattern can produce dramatic shifts in kinase selectivity, metabolic stability, and off-target profiles [1]. Pairwise comparisons between core scaffolds and substituents have demonstrated improvements in selectivity by more than 2 log units against FLT3 and increases in human liver microsome stability exceeding 45% [1]. However, no published head-to-head comparison or quantitative SAR study currently exists to verify that the specific 3-chloro-2-methylphenyl configuration in CAS 62051-98-3 yields any measurable advantage over its nearest analogs, such as 3-(2-methylphenyl)- or 3-(4-chloro-2-methylphenyl)-triazolo[4,5-b]pyridines. Without such data, substituting this compound for a close analog based on assumed structure similarity introduces undefined functional risk.

Quantitative Differentiation Evidence for 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3)


Absence of Direct Comparative SAR Data for N3-Aryl Substitution

A comprehensive search of the primary literature, patent filings, and authoritative databases (PubChem, PubMed, PDB, Google Patents) for 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3) yielded no study that directly compares this compound's activity, selectivity, ADME properties, or physicochemical parameters against a defined set of close analogs with quantitative data [1]. The compound is cataloged in chemical supply databases and virtual screening libraries, but its specific functional impact relative to, for example, the 3-phenyl, 3-(2-methylphenyl), or 3-(4-chloro-2-methylphenyl) analogs remains uncharacterized .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Class-Level Context: Substitution Effects in Triazolo[4,5-b]pyridine PIM-1 Inhibitors

In the broader triazolo[4,5-b]pyridine series, a scaffold-hopping study demonstrated that replacing an imidazopyridazine core with a triazolo[4,5-b]pyridine (Compound 8 versus Compound 3/SGI-1776) improved off-target selectivity against FLT3 by more than 2 log units and increased metabolic stability in human liver microsomes by more than 45% [1]. However, these data reflect core scaffold changes, not the specific effect of the 3-chloro-2-methylphenyl N3-substituent present in CAS 62051-98-3. The substitution pattern on the phenyl ring is expected to modulate potency and selectivity, but its precise quantitative effect remains unmeasured [1].

Kinase Selectivity Scaffold Hopping ADME Profiling

Legitimate Application Scenarios for 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62051-98-3) Based on Evidence


Fragment-Based or Scaffold-Hopping Library Construction with Known Chemotype

This compound can serve as a building block in the assembly of triazolo[4,5-b]pyridine-focused libraries for kinase inhibitor discovery, leveraging the established druggability of the core scaffold. Procurement is appropriate when a structurally diverse set of N3-aryl substituents is required for initial SAR exploration, but the lack of pre-existing comparative data means no activity advantage can be assumed for this specific substitution [1].

In Silico Docking and Chemogenomics Profiling

The compound is suitable for computational studies aimed at predicting kinase selectivity or off-target liabilities, provided its predicted profile is subsequently validated experimentally. The 3-chloro-2-methyl group may confer distinct docking poses compared to unsubstituted or para-substituted analogs; however, this remains a hypothesis pending experimental confirmation [1].

Pharmacokinetic Probe in Comparative In Vitro ADME Panels

The compound can be included in human liver microsome stability or hERG channel liability panels to empirically determine the effect of the ortho-methyl/meta-chloro combination on metabolic soft spots or cardiotoxicity risk. This is only meaningful when directly compared to a matched analog set (e.g., 3-(2-methylphenyl)-, 3-(3-chlorophenyl)-, and 3-(4-chloro-2-methylphenyl)-triazolo[4,5-b]pyridine) under identical conditions [2].

Quote Request

Request a Quote for 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.